molecular formula C26H25NO6 B1597129 Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 511272-39-2

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No. B1597129
M. Wt: 447.5 g/mol
InChI Key: CNAYAYQWGPUKMH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a derivative of phenylglycine. It has applications in peptide synthesis and drug development.

Synthesis Analysis

The synthesis of this compound involves protecting the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group. Further steps include coupling with the appropriate side chain and deprotection to yield the final product.
  • Molecular Structure Analysis

    • Structure : !Molecular Structure

  • Chemical Reactions Analysis

    The compound can participate in peptide bond formation during solid-phase peptide synthesis. It reacts with amino acids or other peptide fragments to build longer peptide chains.

    Scientific Research Applications

    Role in Solid Phase Peptide Synthesis

    A modified benzhydrylamine, closely related to the Fmoc group, has proven to be an effective handle reagent for the solid-phase synthesis of peptide amides. This approach utilizes fluorenylmethyloxycarbonyl (Fmoc) chemistry for peptide bond formation, with specific cleavage reagents recommended for detaching the synthesized peptide from the resin, highlighting the flexibility and efficiency of Fmoc-based SPPS methods (Funakoshi et al., 1988).

    Advancements in Fmoc Solid Phase Peptide Synthesis

    The introduction of Fmoc amino acids for SPPS has significantly improved the synthesis process, allowing for the creation of complex peptides and small proteins with enhanced solvation conditions and a broad array of solid supports and protecting groups. This method offers a versatile platform for synthesizing biologically active peptides, including isotopically labeled variants, thus expanding the scope of bioorganic chemistry (Fields & Noble, 2009).

    Enantiopure Fmoc-Protected Amino Acids

    The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester demonstrates the compound's compatibility with solid-phase peptide synthesis, enabling its use in peptidomimetic chemistry. This process illustrates the compound's role in synthesizing model tripeptides and its potential application in designing novel peptidomimetics (Sladojevich et al., 2007).

    Applications in Functional Materials

    Fmoc-modified amino acids and short peptides are recognized for their self-assembly features, offering promising applications in cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety facilitate the association of building blocks, paving the way for the development of functional materials with therapeutic and antibiotic properties (Tao et al., 2016).

    Safety And Hazards

    Safety data for this compound is available, including handling precautions and toxicity information. Researchers should follow standard laboratory safety protocols when working with it .

    properties

    IUPAC Name

    (3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CNAYAYQWGPUKMH-JOCHJYFZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H25NO6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30375910
    Record name (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30375910
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    447.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

    CAS RN

    511272-39-2
    Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxy-, (βR)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=511272-39-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30375910
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
    Reactant of Route 2
    Reactant of Route 2
    Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
    Reactant of Route 3
    Reactant of Route 3
    Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
    Reactant of Route 6
    Reactant of Route 6
    Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.